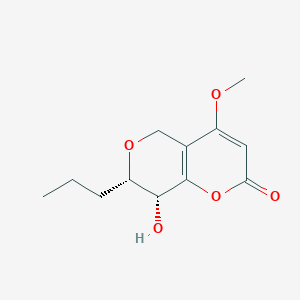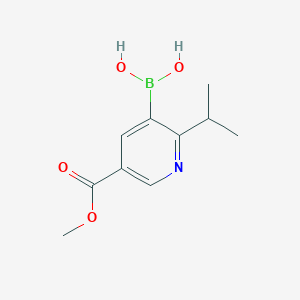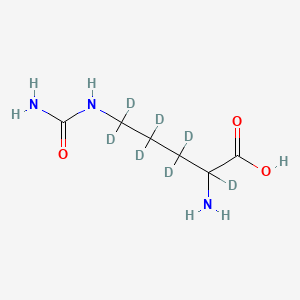
L-Citrulline-2,3,3,4,4,5,5-D7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Citrulline-2,3,3,4,4,5,5-D7 is a labeled derivative of L-Citrulline, an amino acid first isolated from watermelon juice. This compound is used as a radiolabeled internal standard in various scientific studies. The molecular formula of this compound is C6H6D7N3O3, and it has a molecular weight of 182.23.
準備方法
Synthetic Routes and Reaction Conditions
L-Citrulline-2,3,3,4,4,5,5-D7 is synthesized by incorporating deuterium atoms into the L-Citrulline molecule. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions typically include controlled temperature and pH to ensure the incorporation of deuterium atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the isotopic labeling. The compound is then purified using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
L-Citrulline-2,3,3,4,4,5,5-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original form or other reduced states.
Substitution: The deuterium atoms can be substituted with other isotopes or atoms under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while substitution reactions may yield various isotopically labeled derivatives.
科学的研究の応用
L-Citrulline-2,3,3,4,4,5,5-D7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis.
Industry: Applied in environmental studies as pollutant standards for detecting air, water, soil, and food contaminants.
作用機序
L-Citrulline-2,3,3,4,4,5,5-D7 exerts its effects primarily through its role as a precursor to L-arginine in the nitric oxide cycle. The compound is transported across cell membranes via specific transporters like LAT1. Once inside the cell, it is converted to L-arginine, which then participates in the production of nitric oxide, a key signaling molecule involved in various physiological processes .
類似化合物との比較
Similar Compounds
L-Arginine: Another amino acid involved in the nitric oxide cycle.
L-Ornithine: A precursor to L-Citrulline in the urea cycle.
L-Citrulline: The non-labeled version of L-Citrulline-2,3,3,4,4,5,5-D7.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where accurate measurement of metabolic pathways is crucial.
特性
分子式 |
C6H13N3O3 |
|---|---|
分子量 |
182.23 g/mol |
IUPAC名 |
2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1D2,2D2,3D2,4D |
InChIキー |
RHGKLRLOHDJJDR-VNEWRNQKSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])NC(=O)N |
正規SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


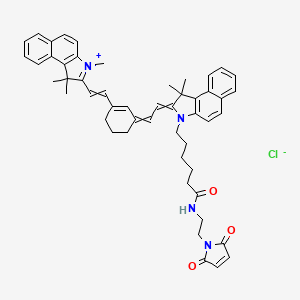

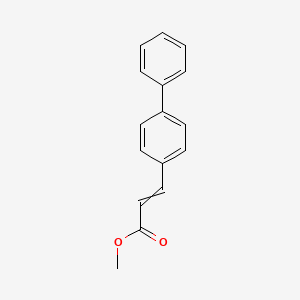
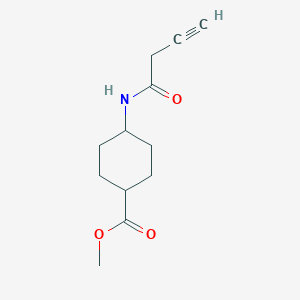
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
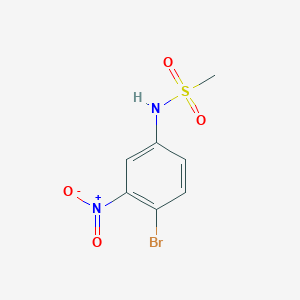
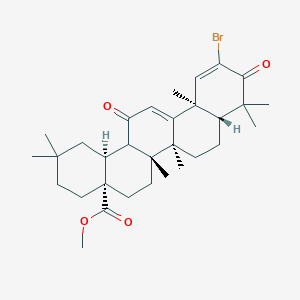
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
